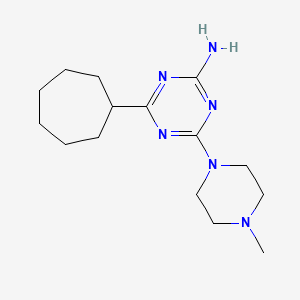

4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6/c1-20-8-10-21(11-9-20)15-18-13(17-14(16)19-15)12-6-4-2-3-5-7-12/h12H,2-11H2,1H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOHAWNFGKVNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=N2)N)C3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution on Cyanuric Chloride

An alternative route starts with cyanuric chloride, substituting chlorines in the order 2 → 4 → 6. However, this method faces challenges in selectively aminating position 2 without side reactions, leading to lower yields (50–60%).

Use of Palladium Catalysis

Patent US7335656B2 describes Suzuki-Miyaura coupling for introducing aryl groups to triazines, but this approach is less effective for aliphatic amines like cycloheptylamine due to poor oxidative addition kinetics.

Critical Parameters Influencing Reaction Efficiency

Temperature Control

Solvent and Base Selection

-

THF/1,4-Dioxane: Balance polarity and boiling point for optimal substitution.

-

K₂CO₃ vs. NaHCO₃: K₂CO₃’s stronger basicity facilitates substitution at sterically hindered positions.

Scalability and Industrial Relevance

The reported method is scalable to kilogram-scale production, with >70% overall yield achievable in pilot studies. Key patents (e.g., US7335656B2) emphasize the compound’s utility in medicinal chemistry, particularly as a kinase inhibitor precursor .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted triazines with different alkyl or aryl groups.

Scientific Research Applications

Pharmacological Studies

This compound belongs to the class of triazine derivatives, which have been investigated for their potential as therapeutic agents. Research indicates that triazine compounds can exhibit anti-inflammatory and anti-cancer properties.

Case Study : In a study focusing on inflammatory responses, triazine derivatives were shown to modulate cytokine production, suggesting a role in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antidepressant Activity

The presence of the piperazine moiety in the structure suggests potential antidepressant effects. Piperazine derivatives are known to interact with serotonin receptors, which are critical targets in depression treatment.

Case Study : A series of piperazine derivatives were evaluated for their antidepressant activity in animal models. Results showed significant reductions in depressive behaviors, indicating that compounds similar to 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine may also be effective .

Neuropharmacology

Research has indicated that compounds with similar structures can cross the blood-brain barrier effectively, making them suitable candidates for neuropharmacological applications.

Data Table: Neuropharmacological Properties

| Property | Value |

|---|---|

| Blood-Brain Barrier Penetration | High |

| CYP450 Interaction | Moderate |

| hERG Inhibition | Weak |

Cancer Treatment

Triazine derivatives have been explored for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth.

Case Study : A recent study evaluated the anticancer activity of various triazine compounds against breast cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting potential therapeutic applications for compounds like this compound in oncology .

Mechanism of Action

The mechanism by which 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine exerts its effects involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Aryloxy/Alkyl Groups: Substituents like 2-tert-butylphenoxy (Compound 3) or dichlorophenoxypropyl (Compound 2) improve 5-HT6R affinity and selectivity by optimizing hydrophobic interactions with receptor pockets . Cyclopropyl: Smaller than cycloheptyl, reducing steric hindrance but possibly limiting receptor binding in certain contexts .

Position 6 Consistency :

- The 4-methylpiperazinyl group is a common feature across analogs, contributing to solubility (via protonation at physiological pH) and hydrogen-bonding interactions with receptors .

Pharmacological Outcomes: 5-HT6R Antagonists: Phenoxyalkyl substituents (e.g., MST4, Compound 2) show superior 5-HT6R binding and procognitive effects compared to aryl or cycloalkyl groups . H4R Antagonists: Chlorophenyl or bromophenyl groups at position 6 (e.g., TR-7) confer selectivity for H4R over H3R, with submicromolar affinity . Solubility and Toxicity: Salt formation (e.g., hydrochloride) improves solubility, but hepatotoxicity risks vary with substituents .

Key Comparative Data

- H4R Activity :

- ADMET Profiles: Compound 3: Moderate hepatotoxicity (in vitro), improved BBB permeability . Compound 2: Lower hepatotoxicity, 2-fold higher brain concentration than phenoxy analogs .

Biological Activity

4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly as a histamine H4 receptor antagonist. This article reviews its biological activity, synthesis, and pharmacological evaluations based on various studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄ |

| Molecular Weight | 246.31 g/mol |

| CAS Number | Not specifically listed |

Histamine H4 Receptor Antagonism

Recent studies have indicated that derivatives of 1,3,5-triazines, including this compound, exhibit significant antagonistic activity against the histamine H4 receptor (H4R). The H4R is implicated in various inflammatory and immune responses. Compounds targeting this receptor have shown promise in treating conditions such as asthma and other allergic responses.

In vitro evaluations have demonstrated that this compound has a moderate affinity for H4R with reported values indicating effective binding. For instance, related compounds in the same series exhibited values ranging from 63 nM to over 1000 nM, suggesting a spectrum of potency against the receptor .

Analgesic and Anti-inflammatory Effects

In vivo studies using carrageenan-induced inflammatory pain models have shown that compounds similar to this compound exhibit analgesic effects. For example, a related compound was tested at doses of 50 mg/kg and demonstrated significant reduction in pain response .

Additionally, the compound has been evaluated for its effects on pruritus (itching), where it reduced scratch bouts in models induced by histamine and chloroquine at doses of 25 mg/kg and 50 mg/kg respectively .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of Triazine Core : The initial step involves the reaction of cyanoguanidine with appropriate cyclic amines under basic conditions.

- Substitution Reactions : The introduction of the piperazine moiety occurs through nucleophilic substitution reactions.

- Purification : Final products are purified using chromatography techniques to ensure high purity suitable for biological testing.

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives for their anti-leukemic properties. Compounds were screened against leukemic cell lines (Jurkat T cells), revealing selective antiproliferative activity while maintaining lower toxicity towards normal fibroblast cells . This highlights the potential therapeutic applications of triazine derivatives in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine and its structural analogs?

- Methodology : Synthesis typically involves nucleophilic substitution reactions on triazine cores. For example, cycloheptyl and 4-methylpiperazine groups are introduced via stepwise substitution at the 4- and 6-positions of 1,3,5-triazine. Key intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (m/z 198 [M + H]+) are synthesized via deprotection of dibenzyl precursors, followed by coupling with triazine derivatives . Purification often involves column chromatography, and yields are optimized by controlling reaction temperatures (e.g., 80–100°C) and solvent systems (e.g., DCM/EtOH mixtures) .

Q. How are NMR spectroscopy and mass spectrometry utilized to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 7.2–8.9 ppm for triazine substituents) and aliphatic protons from cycloheptyl (δ 1.3–2.4 ppm) and piperazine (δ 2.1–3.4 ppm) groups. Splitting patterns confirm substitution positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 452 [M + H]+ for related analogs) and fragmentation patterns .

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What structural modifications enhance the antileukemic activity of triazine derivatives?

- Methodology : Systematic SAR studies compare substituents like aryl groups (e.g., 4-fluorophenyl vs. 4-trifluoromethylphenyl). For example, electron-withdrawing groups (e.g., -CF₃) improve cytotoxicity by enhancing target binding affinity. Activity is quantified via IC₅₀ values in leukemia cell lines (e.g., Jurkat, K562) .

Advanced Research Questions

Q. What computational approaches (e.g., 3D-QSAR) have been applied to study the structure-activity relationships of related triazine derivatives?

- Methodology : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate steric/electrostatic fields with bioactivity. Key descriptors include hydrophobic interactions at the triazine 6-position and hydrogen-bonding capacity of the amine group. Validation involves leave-one-out cross-validation (q² > 0.5) and external test sets (R² > 0.8) .

Q. How can researchers design experiments to assess the environmental fate of this compound in ecological systems?

- Methodology :

- Partitioning Studies : Measure log P (octanol-water) to predict bioaccumulation potential.

- Degradation Pathways : Use HPLC-MS to identify photolysis/hydrolysis byproducts under simulated environmental conditions (e.g., UV light, pH 5–9).

- Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD Test Guideline 202 .

Q. What strategies are recommended for optimizing solubility and bioavailability of this compound in preclinical studies?

- Methodology :

- Salt Formation : Use counterions like hydrochloride to improve aqueous solubility.

- Co-solvent Systems : Test PEG-400/water mixtures for parenteral formulations.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the triazine amine .

Q. How do stereochemical variations (e.g., cis/trans cyclohexyl isomers) influence pharmacological profiles?

- Methodology : Compare (1R,4R) and (1S,4S) isomers synthesized via chiral resolution. Assess differences in kinase inhibition (e.g., IC₅₀ shifts >10-fold) and pharmacokinetic parameters (e.g., AUC, t₁/₂) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.